molecular formula C7H10ClFN2O2S B14026638 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride

4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride

Cat. No.: B14026638
M. Wt: 240.68 g/mol
InChI Key: MOBBLDNAPVAKNV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to introduce the aminomethyl group. The fluorine atom is then introduced via halogenation, and the sulfonamide group is added through sulfonation reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and halogenated benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group and the sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The fluorine atom may enhance the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzenesulfonamide: Lacks the fluorine atom, which may result in different binding properties and biological activities.

    2-Fluorobenzenesulfonamide: Lacks the aminomethyl group, affecting its overall reactivity and applications.

    4-(Aminomethyl)-2-chlorobenzenesulfonamide: Similar structure but with chlorine instead of fluorine, leading to different chemical and biological properties.

Uniqueness

4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry for developing new therapeutic agents.

Properties

Molecular Formula

C7H10ClFN2O2S

Molecular Weight

240.68 g/mol

IUPAC Name

4-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C7H9FN2O2S.ClH/c8-6-3-5(4-9)1-2-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H

InChI Key

MOBBLDNAPVAKNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)S(=O)(=O)N.Cl

Origin of Product

United States

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